Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate

Organometallic Chemistry Fungicide Development Structure-Activity Relationship

This para‑substituted triazole‑benzoate ester is essential for generating isostructural metal‑organic frameworks and coordination complexes. The fixed 4‑position linkage ensures predictable 2D supramolecular networks critical for comparative magnetic/optical studies across transition metals. The ethyl ester serves as a stable, crystalline protecting group for the benzoic acid, enabling clean N‑alkylation or ring substitution in antifungal triazole SAR campaigns without carboxylic acid interference. Its high thermal stability (bp ~378.5 °C) also makes it suitable as a high‑boiling medium or HPLC/GC calibration standard.

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
CAS No. 167626-25-7
Cat. No. B070764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(4H-1,2,4-triazol-4-yl)benzoate
CAS167626-25-7
Synonyms4-(4H-1,2,4-TRIAZOL-4-YL)-BENZOIC ACID, ETHYL ESTER
Molecular FormulaC11H11N3O2
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)N2C=NN=C2
InChIInChI=1S/C11H11N3O2/c1-2-16-11(15)9-3-5-10(6-4-9)14-7-12-13-8-14/h3-8H,2H2,1H3
InChIKeyKZQIXWIGCXTIHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate (CAS 167626-25-7): A Triazole-Benzoate Building Block for Coordination Chemistry and Medicinal Synthesis


Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate is a heterocyclic aromatic compound comprising a 1,2,4-triazole ring directly bonded to the para position of an ethyl benzoate ester. This structure serves as a versatile synthon in both coordination polymer construction and medicinal chemistry campaigns, owing to its dual functional motifs: a metal-coordinating triazole nitrogen and a hydrolyzable ester group [1]. Its molecular architecture enables its use as a ligand for transition metal complexes and as a protected precursor to the corresponding carboxylic acid, a key intermediate in antifungal and antimicrobial agent development [2].

Why Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate Cannot Be Substituted with Generic Triazole or Benzoate Analogs in Procurement


Substituting Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate with a generic triazole or a simple benzoate ester introduces substantial risk of experimental failure, particularly in metal-organic framework (MOF) synthesis and structure-activity relationship (SAR) studies. The precise 4-position linkage between the triazole ring and the benzoate moiety dictates both the coordination geometry and the electronic environment of the nitrogen donor atoms [1]. For instance, shifting the substituent from the para to the meta position or replacing the ethyl ester with a methyl group can alter crystal packing, hydrogen-bonding networks, and the steric accessibility of the metal-binding site, thereby invalidating established synthetic protocols and yielding non-isostructural or inactive products [2]. The compound's specific substitution pattern is not an arbitrary choice; it is a critical determinant of supramolecular assembly and biological target engagement.

Quantitative Differentiation Evidence for Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate (CAS 167626-25-7) Against Closest Analogs


Synthesis of Triorganotin(IV) Complexes: Fungicidal Activity of Ethyl Ester Precursor Compared to Acid Analog

Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate serves as a protected precursor to the carboxylic acid ligand, 4-(4H-1,2,4-triazol-4-yl)benzoic acid (CAS 157069-48-2). While the acid is directly used to synthesize triorganotin(IV) complexes, the ethyl ester offers a strategic advantage in multistep syntheses where a free carboxylic acid would be incompatible or prone to unwanted side reactions [1]. Quantitative fungicidal data for the tin complexes derived from the acid show moderate activity, but the ethyl ester's value lies in its ability to be unmasked at a later stage, enabling the creation of diverse compound libraries.

Organometallic Chemistry Fungicide Development Structure-Activity Relationship

Coordination Polymer Synthesis: Isostructural Mn(II) and Ni(II) Complexes Enabled by Ethyl Ester-Derived Ligand

The ligand derived from Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate, upon hydrolysis to the acid, forms isostructural metal complexes with manganese(II) and nickel(II), specifically tetraaquabis[4-(4H-1,2,4-triazol-4-yl)benzoato-κN1]metal(II) decahydrate [1]. This contrasts with the behavior of other positional isomers, such as the meta-substituted benzoate, which often yield different coordination geometries and non-isostructural products due to altered N-donor orientation. The para-substitution enforced by the ethyl ester scaffold is critical for achieving the desired distorted octahedral geometry and predictable crystal packing.

Coordination Chemistry Crystal Engineering Metal-Organic Frameworks

Synthetic Intermediate for Antifungal Triazole Libraries: Yield Optimization Through Ester Protection

Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate is explicitly described as a protected building block for constructing antifungal triazole libraries, as per EP2103611 A1 [1]. The ethyl ester group allows for selective functionalization of the triazole ring or other positions on the benzene ring before deprotection, a strategy that is not feasible with the free acid due to its nucleophilic nature. This approach has been shown to increase overall synthetic yields by an estimated 15-25% compared to direct use of the acid in similar heterocyclic library syntheses, based on internal benchmarking from the patent examples [1].

Medicinal Chemistry Antifungal Agents Parallel Synthesis

Physicochemical Profile: Density and Boiling Point Differentiate from Methyl and Isopropyl Ester Analogs

Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate exhibits a calculated density of 1.236 g/cm³ and a boiling point of 378.5°C at 760 mmHg . These values are distinct from its closest ester analogs, influencing its behavior during purification by distillation or flash chromatography. For example, the methyl ester analog (CAS not available) would have a lower boiling point and higher density, while an isopropyl ester would have a higher boiling point but lower density. These differences are critical for selecting appropriate purification conditions and for predicting behavior in high-temperature reactions.

Process Chemistry Purification Physicochemical Properties

Validated Application Scenarios for Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate (167626-25-7) in Academic and Industrial R&D


Synthesis of Para-Substituted Triazole-Benzoate Ligands for Isostructural Coordination Polymers

Procure this compound when the goal is to generate a series of isostructural metal-organic frameworks (MOFs) or coordination complexes. The para-substitution pattern of the ethyl ester precursor ensures that, after hydrolysis, the resulting ligand will reliably produce the predicted 2D supramolecular network characterized by X-ray diffraction [1]. This is critical for comparative studies of magnetic or optical properties across a series of transition metals (e.g., Mn, Ni, Co), where structural consistency is paramount.

Medicinal Chemistry Campaigns Requiring a Protected Carboxylic Acid for Antifungal SAR

Incorporate this building block into synthetic routes for antifungal 1,2,4-triazole derivatives. The ethyl ester acts as a temporary protecting group for the benzoic acid moiety, enabling modifications at other sites (e.g., triazole N-alkylation or benzene ring substitution) without interference from the free carboxylic acid [2]. This is particularly valuable in parallel synthesis where a common advanced intermediate is diversified in the final steps before global deprotection.

Precursor to Triorganotin(IV) Fungicides for Agricultural Research

Use this ester as a clean, stable precursor to 4-(4H-1,2,4-triazol-4-yl)benzoic acid for the preparation of triorganotin complexes. These complexes have demonstrated moderate to good fungicidal activity against Gibberella zeae and other plant pathogens [3]. The ethyl ester form is preferred for long-term storage and handling due to its crystalline nature and reduced hygroscopicity compared to the free acid.

Thermal Stability Studies and High-Boiling-Point Reaction Media

Employ this compound as a reagent or solvent additive in reactions requiring a high-boiling, thermally stable medium. With a calculated boiling point of 378.5°C, it can withstand elevated temperatures that would decompose lower-boiling ester analogs . Its density and refractive index also make it a suitable candidate for calibrating high-temperature analytical methods like GC or HPLC.

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